molecular formula C4H4BrNS B1268296 2-Bromo-4-methylthiazole CAS No. 7238-61-1

2-Bromo-4-methylthiazole

Cat. No. B1268296
CAS RN: 7238-61-1
M. Wt: 178.05 g/mol
InChI Key: KLFWJAAGXUDNIS-UHFFFAOYSA-N
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Description

2-Bromo-4-methylthiazole (2-Br-4-MT) is an organobromine compound that is widely used in organic synthesis and in the preparation of various polymers materials. It is a useful starting material for the synthesis of polymers and other organic compounds. 2-Br-4-MT is also used in the production of pharmaceuticals, pesticides, and other industrial chemicals. The structure of 2-Br-4-MT consists of a bromine atom attached to a methyl group at the 2-position of a thiazole ring. This molecule is a versatile building block for various organic reactions.

Scientific Research Applications

Antioxidant Applications

2-Bromo-4-methylthiazole: has been studied for its potential as an antioxidant. Thiazole derivatives are known to exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress . This compound could be used to develop new antioxidants that help in preventing diseases related to oxidative damage, such as neurodegenerative disorders.

Analgesic and Anti-inflammatory Applications

The thiazole moiety is a part of many compounds with significant analgesic and anti-inflammatory activities . 2-Bromo-4-methylthiazole could serve as a precursor in synthesizing new analgesic drugs that might offer pain relief with fewer side effects compared to current medications.

Antimicrobial and Antifungal Applications

Thiazoles, including 2-Bromo-4-methylthiazole , have been incorporated into compounds that show promising antimicrobial and antifungal effects . This application is particularly important in the development of new antibiotics and antifungals to combat resistant strains of bacteria and fungi.

Antiviral Applications

Research has indicated that thiazole derivatives can have potent antiviral activities . 2-Bromo-4-methylthiazole could be utilized in the synthesis of antiviral drugs that may be effective against a range of viral infections, including HIV.

Antitumor and Cytotoxic Applications

Some thiazole derivatives have been synthesized and shown to exhibit cytotoxicity against human tumor cell lines . 2-Bromo-4-methylthiazole could be instrumental in the development of new antitumor agents, potentially offering new avenues for cancer treatment.

Neuroprotective Applications

Thiazole compounds have been associated with neuroprotective effects . 2-Bromo-4-methylthiazole might be used in creating drugs that protect nerve cells, which could be beneficial in treating conditions like Alzheimer’s disease.

Antihypertensive Applications

Thiazole derivatives have shown antihypertensive activity, which is vital in managing high blood pressure . 2-Bromo-4-methylthiazole could contribute to the formulation of new antihypertensive medications, improving the management of hypertension.

Chemical Synthesis and Drug Development

2-Bromo-4-methylthiazole: is a valuable intermediate in chemical synthesis. It can be used to create a variety of biologically active molecules, including those with antibacterial efficacy . Its role in drug development is significant due to its reactive nature, allowing for various chemical transformations.

properties

IUPAC Name

2-bromo-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-2-7-4(5)6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFWJAAGXUDNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338868
Record name 2-Bromo-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7238-61-1
Record name 2-Bromo-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methyl-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a key application of 2-Bromo-4-methylthiazole in organic synthesis?

A1: 2-Bromo-4-methylthiazole serves as a valuable building block for creating diverse thiazole derivatives. For example, it can be employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, also known as "click" reactions, to produce novel triazole-thiazole hybrids [].

Q2: Can you describe a specific synthesis route for 2-Bromo-4-methylthiazole?

A2: One method for synthesizing 2-Bromo-4-methylthiazole involves the application of Ganapathi's method []. While the specific details of this method are not provided in the abstract, it likely involves the bromination of 4-methylthiazole.

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